Ferric-EDTA

Iron fortification Cereal-based foods Bioavailability

Standard iron salts (FeSO₄) fail in high-phytate flours, causing sensory degradation and <2% absorption. Ferric-EDTA uniquely solves this: its stable chelate prevents rancidity while shielding iron from phytate inhibitors, delivering 1.9-3.9× higher absorption in whole-grain matrices and liquid condiments like fish sauce. WHO-recommended for national fortification programs. • Bioavailability: 1.9-3.9× higher than FeSO₄ in high-phytate diets • Sensory-neutral in soy/fish sauce (no precipitation, color change) • Supply: Bulk quantities available; shipped ambient with full analytical documentation

Molecular Formula C10H13FeN2O8
Molecular Weight 345.06 g/mol
CAS No. 17099-81-9
Cat. No. B093623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric-EDTA
CAS17099-81-9
Synonymsammonium ferric edetate
EDTA Fe(III)
EDTA ferric ammonium
Fe(III)-EDTA
Fe(III)-edta complex (1:1)
Fe(III)-EDTA, ammonium salt
Fe(III)-EDTA, potassium salt
Fe(III)-EDTA, sodium salt
Fe(III)-EDTA, sodium salt, trihydrate
ferrate(1-), ((ethylenedinitrilo)tetraacetato)-, hydrogen
ferric EDTA
ferric sodium edetate
ferric-edta
hydrogen ((ethylenedinitrilo)tetraacetato)ferrate(III)
iron(III) EDTA
Irostrene
monoferric edetate
NaFeEDTA
sodium feredetate
sodium iron EDTA
Sytron
Molecular FormulaC10H13FeN2O8
Molecular Weight345.06 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].[Fe+3]
InChIInChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-3
InChIKeyUOMQUZPKALKDCA-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric-EDTA: High-Phytate Iron Fortificant


Ferric-EDTA (sodium iron EDTA, NaFeEDTA) is a water-soluble, chelated ferric iron compound primarily used as a food fortificant [1]. Its key characteristic is the stability of the Fe(III)-EDTA complex, which protects the iron from binding to dietary inhibitors like phytate, thereby maintaining high bioavailability even in cereal- and legume-based diets [2]. This chelate is specifically recommended by the World Health Organization for fortifying high-phytate staple flours, a niche where simpler iron salts like ferrous sulfate are ineffective due to sensory degradation and poor absorption [3].

WHO-recommended fortificant for high-phytate cereal flours
Chelate-stabilized Fe(III) resists phytate binding in the gut
Water-soluble complex supports dry-blending and liquid fortification workflows

Ferric-EDTA: Irreplaceable Fortificant


Generic substitution of iron sources in food fortification is not feasible due to a critical trade-off between chemical reactivity and bioavailability. Highly bioavailable, soluble salts like ferrous sulfate (FeSO4) cause unacceptable sensory changes (rancidity, discoloration, metallic taste) in many food vehicles, forcing formulators to use less reactive but also less bioavailable alternatives like ferrous fumarate or electrolytic iron [1]. Ferric-EDTA uniquely circumvents this trade-off: its stable chelate prevents iron-catalyzed oxidation of fats and vitamins in the food matrix while simultaneously protecting the iron atom from inhibitory ligands like phytate in the gut lumen [2]. Consequently, using a simple salt like FeSO4 in whole wheat or maize flour results in near-zero absorption, whereas substituting with less soluble compounds like ferric pyrophosphate fails to provide adequate bioavailable iron, highlighting that the compound's molecular structure directly dictates its functional suitability in specific applications [3].

!
Replacing with ferrous sulfate leads to near-zero absorption in high-phytate flours due to phytate binding and sensory degradation.
!
Less reactive forms (ferrous fumarate, electrolytic iron) cannot deliver adequate bioavailable iron in whole-grain matrices.
!
NaFeEDTA’s chelate uniquely prevents iron-catalyzed oxidation of food matrix lipids and vitamins during storage.

Ferric-EDTA: Comparative Evidence


Superior Iron Absorption in Cereals

In adult human subjects, iron absorption from wheat-based foods fortified with NaFeEDTA was 1.9 to 3.9 times greater than when the same food vehicle was fortified with ferrous sulfate (FeSO4) [1]. The study specifically measured fractional iron absorption from radiolabeled test meals, including infant cereals and bread rolls made from high-extraction (high-phytate) wheat flour. The mean absorption from FeSO4-fortified bread rolls was only 1.0% in high-extraction flour, a stark contrast to the enhanced absorption observed with NaFeEDTA [1].

Absorption in Cereals
Head-to-head
1.9–3.9× higher fractional absorption vs. FeSO4
Supports high-phytate matrix fortification selection
Adult wheat-based test meals; radiolabeled iron
Iron fortification Cereal-based foods Bioavailability Phytate

In Vitro Dialyzability in Corn Masa

In an in vitro digestion model of lime-treated corn gruel (atole), a common weaning food in iron-deficient populations, the iron dialyzability (a proxy for bioavailability) of NaFeEDTA was significantly higher (p < 0.05) than that of all other tested iron compounds [1]. The comparators included ferrous sulfate, ferrous bisglycinate, ferrous fumarate, ferric chloride, and ferric ammonium citrate. While other compounds did not differ among themselves, NaFeEDTA demonstrated a clear, statistically significant advantage in this high-phytate matrix [1].

Dialyzability in Corn Masa
Head-to-head
Only compound with significantly higher dialyzability (p < 0.05)
Unique performance in high-phytate corn gruel model
In vitro digestion-dialysis; lime-treated corn atole
Iron fortification In vitro digestion Corn masa Phytate

Hemoglobin Improvement: Meta-Analysis

A systematic review and meta-analysis of controlled trials comparing NaFeEDTA to FeSO4 for treating iron deficiency concluded that NaFeEDTA is more effective. The analysis showed that groups receiving NaFeEDTA had a significantly higher final hemoglobin concentration, with a weighted mean difference of 7.01 g/L (95% CI: 3.57–10.45; P < 0.0001) compared to groups receiving FeSO4 [1]. Additionally, the prevalence of iron deficiency anemia was significantly lower in the NaFeEDTA group (rate difference -26%, 95% CI: -44% to -8%; P = 0.004) [1].

Hemoglobin Meta-Analysis
Reported
Hb WMD +7.01 g/L (95% CI 3.57–10.45) vs. FeSO4
Reported endpoint difference in iron deficiency context
Meta-analysis of controlled trials
Iron deficiency anemia Hemoglobin Meta-analysis Efficacy

Reduced Hepcidin Response

A direct crossover study in healthy women compared the postprandial absorption profiles of a 6 mg iron dose from FeSO4 (+ ascorbic acid) and NaFeEDTA in a maize porridge meal [1]. While FeSO4 resulted in a 35% greater relative area under the curve (AUC) for serum iron in the first 2 hours (P < 0.001), indicating more rapid absorption, the NaFeEDTA-fortified meal did not cause a significant increase in serum hepcidin, unlike the FeSO4 meal which led to an ~60% increase in median serum hepcidin (P < 0.05) [1]. No significant change in non-transferrin-bound iron (NTBI) was observed with either compound at this fortification level [1].

Hepcidin Response
Head-to-head
No hepcidin spike vs. ~60% increase with FeSO4
Suggests more gradual iron delivery profile
Crossover study in healthy women; maize porridge meal
Iron absorption kinetics Hepcidin Safety NTBI

Bioavailability in Rice Complementary Food

In a study on Thai children aged 8-24 months, the iron absorption from a micronutrient-fortified quick-cooking rice containing a mixture of FeSO4 + NaFeEDTA was significantly higher than from a comparable rice fortified with ferric ammonium citrate (FAC) [1]. Mean fractional iron absorption was 10.3% (±SE 1.9) from the FeSO4 + NaFeEDTA formulation versus only 5.8% (±SE 1.9) from the FAC formulation [1].

Pediatric Complementary Food
Head-to-head
10.3% vs. 5.8% fractional absorption (FeSO4+NaFeEDTA vs. FAC)
Higher reported absorption in pediatric rice matrix
8–24 month old children; quick-cooking rice
Complementary food Ferric ammonium citrate Bioavailability Pediatric

Efficacy at Lower Fortification Levels

A 6-month randomized controlled trial in anemic school students compared the efficacy of wheat flour fortified with electrolytic iron (60 mg Fe/kg), FeSO4 (30 mg Fe/kg), or NaFeEDTA (20 mg Fe/kg) [1]. Despite being added at the lowest concentration, the NaFeEDTA group showed significantly greater increments in hemoglobin and achieved a higher body iron store (measured by SF and TfR) compared to the groups receiving FeSO4 or electrolytic iron [1]. The study concluded that NaFeEDTA was the most effective compound for improving iron status in this population [1].

Lower Fortification Levels
Head-to-head
Greater Hb increment at 20 mg Fe/kg than FeSO4 at 30 mg/kg or electrolytic iron at 60 mg/kg
Efficient iron status improvement at lower addition rate
6-month RCT in anemic students; wheat flour vehicle
Wheat flour fortification Cost-effectiveness Iron status Public health

Ferric-EDTA: Key Applications


High-Phytate Flour Fortification

Ferric-EDTA is the optimal choice for national flour fortification programs in populations reliant on whole grain cereals. This is directly supported by evidence showing a 1.9- to 3.9-fold higher iron absorption compared to FeSO4 in these exact high-phytate matrices [1], and by a clinical trial demonstrating superior improvements in hemoglobin and iron stores even when used at a lower fortification level than FeSO4 or electrolytic iron [2]. Its status as the WHO-recommended fortificant for wheat and maize flour is a direct consequence of this unique performance profile [3].

Liquid Condiment Fortification

Unlike highly reactive ferrous sulfate, which causes unacceptable precipitation, color changes, and metallic taste in liquid condiments, Ferric-EDTA remains stable and sensorially neutral [4]. This makes it uniquely suitable for fortifying clear or dark liquid vehicles like soy and fish sauce, which are widely consumed in many Asian countries and represent an underutilized channel for delivering bioavailable iron [4]. Its proven ability to enhance the dialyzability of intrinsic zinc from the food matrix, as shown in corn masa studies, is an additional nutritional benefit in such applications [5].

Corn Masa and Weaning Foods

For weaning foods and gruels made from lime-treated corn (atole), a staple in Mexico and Central America, Ferric-EDTA is the only iron compound among a broad panel that demonstrates significantly higher in vitro dialyzability [5]. This evidence supports its preferential selection for fortifying corn masa flour and related products to combat iron deficiency in young children, where alternative iron sources like ferrous sulfate or ferric ammonium citrate are far less bioavailable due to the high phytate content of the matrix [5].

Blended Fortificants for Complementary Foods

Ferric-EDTA can be strategically blended with other iron sources like FeSO4 to optimize both the sensory stability and the bioavailability of fortified rice or blended flours. Evidence in young children shows that a FeSO4 + NaFeEDTA mixture in quick-cooking rice achieves a high mean iron absorption of 10.3%, significantly outperforming ferric ammonium citrate (5.8%) [6]. This approach leverages the high solubility of FeSO4 while using NaFeEDTA to mitigate the negative effects of inhibitory compounds in the diet, creating a superior fortificant system.

Application
Selection Property
Validation Focus
High-Phytate Flour Fortification
Phytate-resistant chelate complex
Fractional absorption endpoint in whole-grain cereal matrices
Liquid Condiment Fortification
Sensory stability in liquid vehicles
Color, precipitation, and taste stability in soy/fish sauce matrices
Corn Masa & Weaning Foods
Dialyzability in high-phytate corn matrices
In vitro mineral release in lime-treated corn gruel
Blended Fortificants for Complementary Foods
Synergistic FeSO4+NaFeEDTA system
Absorption endpoint in pediatric complementary food matrices

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